a-Zearalenol-d7
Description
Enzymatic Hydrolysis Optimization for Conjugate Release
Enzymatic hydrolysis is indispensable for liberating α-ZOL-d7 from conjugated forms, such as glucuronides and sulfates, in biological samples. β-Glucuronidase and arylsulfatase are commonly employed, with optimization focusing on enzyme source, pH, incubation time, and temperature.
A comparative study evaluated β-glucuronidase from Patella vulgata (limpet), Helix pomatia (snail), and Escherichia coli for hydrolyzing glucuronide conjugates in synthetic urine. Limpet-derived enzyme exhibited superior efficiency (85–95% recovery) at pH 6.8 and 60°C within 2 hours, while E. coli enzyme required alkaline conditions (pH 7.5) for comparable performance. Hydrolysis efficiency for α-ZOL-d7 conjugates in pork matrices was enhanced using a dual enzyme system (β-glucosidase/sulfatase), achieving 76.7–100.5% recovery across spiking levels of 1.0–10.0 µg/kg.
Table 1: Enzymatic Hydrolysis Parameters for α-ZOL-d7 Conjugate Release
| Enzyme Source | Optimal pH | Temperature (°C) | Incubation Time (h) | Recovery (%) |
|---|---|---|---|---|
| Patella vulgata | 6.8 | 60 | 2 | 85–95 |
| Helix pomatia | 5.0 | 37 | 16 | 70–80 |
| β-Glucosidase/Sulfatase | 5.2 | 37 | 12 | 76.7–100.5 |
Enzyme activity normalization using Fishman units (1 unit liberates 1 µg phenolphthalein/hour) ensures reproducibility across batches. Acidic pH shifts, as demonstrated in engineered zearalenone hydrolases, could further optimize hydrolysis under gastric conditions.
Solid-Phase Extraction Protocols for Mycotoxin Isolation
Solid-phase extraction (SPE) remains the gold standard for isolating α-ZOL-d7 from complex matrices. Hydrophilic-lipophilic balance (HLB) and molecularly imprinted polymer (MIP) cartridges are predominant, with selectivity governed by matrix composition.
HLB cartridges (e.g., Oasis PRiME HLB) employ a pass-through protocol, eliminating conditioning steps while achieving 60–108% recovery for 31 mycotoxins in cereals and animal feeds. For pork samples, HLB-based SPE coupled with methanol-water elution yielded 0.03–0.09 µg/kg detection limits for α-ZOL-d7, surpassing immunoaffinity columns in capacity (≥6.6 µg vs. 1.65 µg). MIP-SPE columns, tailored for zearalenone, demonstrated 82–90% recovery in wheat and maize with inter-day precision (RSD <6.8%).
Table 2: SPE Performance Metrics for α-ZOL-d7 Isolation
| SPE Sorbent | Matrix | Recovery (%) | LOD (µg/kg) | Capacity (µg) |
|---|---|---|---|---|
| Oasis PRiME HLB | Cereals | 60–108 | 0.25–1.0 | ≥10 |
| HLB | Pork | 76.7–100.5 | 0.03–0.09 | ≥6.6 |
| MIP (AFFINIMIP ZON) | Wheat/Maize | 82–90 | 0.1–0.5 | ≥4.0 |
MIPs offer superior selectivity for zearalenone analogs but require optimization for cross-reactivity with deuterated internal standards.
Chromatographic Separation Techniques for Steroid-like Compounds
Ultrahigh-performance liquid chromatography (UHPLC) with reversed-phase columns resolves α-ZOL-d7 from structurally similar mycotoxins. BEH C18 columns (2.1 × 100 mm, 1.7 µm) using acetonitrile-water gradients achieve baseline separation within 10 minutes. The addition of 0.1% formic acid enhances peak symmetry for α-ZOL-d7, reducing ion suppression in electrospray ionization.
Table 3: Chromatographic Conditions for α-ZOL-d7 Separation
| Column | Mobile Phase | Gradient Profile | Retention Time (min) |
|---|---|---|---|
| BEH C18 | Acetonitrile/Water | 20–95% over 9 min | 6.2 |
| Kinetex C18 | Methanol/0.1% Formic Acid | 30–100% over 12 min | 8.5 |
Retention time shifts between α-ZOL-d7 and native α-ZOL are negligible (<0.1 min), ensuring accurate internal standard correction.
Tandem Mass Spectrometry Detection Strategies
Tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode provides the sensitivity and specificity required for α-ZOL-d7 quantification. Electrospray ionization (ESI) in negative mode yields dominant [M−H]− ions at m/z 327.4 for α-ZOL-d7 and 320.4 for α-ZOL.
Table 4: MRM Transitions for α-ZOL-d7 and Related Analytes
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
|---|---|---|---|
| α-ZOL-d7 | 327.4 | 175.1 | 25 |
| α-ZOL | 320.4 | 175.1 | 25 |
| Zearalenone | 317.4 | 131.1 | 30 |
Deuterium labeling minimizes isotopic overlap, with a mass shift of +7 Da ensuring distinct MRM channels. Method validation across 12 laboratories confirmed intra-day precision (RSD <15%) and accuracy (90–110%) at 1.0–100 µg/L.
Structure
3D Structure
Properties
Molecular Formula |
C18H24O5 |
|---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
(4S,8R,12E)-7,7,8,9,9,15,17-heptadeuterio-8,16,18-trihydroxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraen-2-one |
InChI |
InChI=1S/C18H24O5/c1-12-6-5-9-14(19)8-4-2-3-7-13-10-15(20)11-16(21)17(13)18(22)23-12/h3,7,10-12,14,19-21H,2,4-6,8-9H2,1H3/b7-3+/t12-,14+/m0/s1/i8D2,9D2,10D,11D,14D |
InChI Key |
FPQFYIAXQDXNOR-OPYLTOFGSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C2=C1/C=C/CCC([C@@](C(CC[C@@H](OC2=O)C)([2H])[2H])([2H])O)([2H])[2H])O)[2H])O |
Canonical SMILES |
CC1CCCC(CCCC=CC2=C(C(=CC(=C2)O)O)C(=O)O1)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Deuteration of Alpha-Zearalenol
The primary method to prepare α-zearalenol-d7 involves the selective incorporation of deuterium atoms into the alpha-zearalenol molecule. This is typically achieved through catalytic hydrogenation reactions using deuterium gas (D2) or deuterated reagents under controlled conditions to ensure selective deuterium labeling without altering the molecular structure significantly.
- Catalytic Hydrogenation with Deuterium Gas:
Alpha-zearalenol is subjected to catalytic hydrogenation in the presence of a suitable catalyst (e.g., palladium or platinum on carbon) under a deuterium atmosphere. This process replaces specific hydrogen atoms with deuterium, resulting in α-zearalenol-d7. Reaction parameters such as temperature, pressure, catalyst loading, and reaction time are optimized to maximize deuterium incorporation and yield. - Use of Deuterated Reagents:
Alternative synthetic routes involve using deuterated solvents or reagents that transfer deuterium atoms to the alpha-zearalenol molecule during chemical transformations, such as reductions or substitutions.
These synthetic routes require careful control to avoid over-reduction or unwanted side reactions that could modify the core structure of α-zearalenol.
Biological Synthesis via Fungal Bioconversion
An innovative and biologically oriented method involves the use of fungi, particularly Cunninghamella elegans, to bioconjugate α-zearalenol into its derivatives, including sulfates and glucosides. Although this method is primarily aimed at producing conjugated metabolites, it also serves as a preparative step for obtaining α-zearalenol derivatives that can be further chemically modified to introduce deuterium labels.
- Fungal Incubation Conditions:
Cunninghamella elegans is incubated in specific growth media spiked with α-zearalenol. Two main media types are used:- Potato Dextrose Broth (PDB) for sulfate conjugates
- Czapek-Dox broth (sulfate-free) for glucoside conjugates
- Incubation Parameters:
The fungus is grown for three days at 27°C with shaking, then spiked with α-zearalenol and incubated for two additional weeks under the same conditions. - Extraction and Purification:
After incubation, the broth is centrifuged, and the supernatant is pre-concentrated using solid phase extraction (Strata™-X SPE columns). The target compounds are purified by semi-preparative high-performance liquid chromatography (HPLC).
This method has been shown to yield approximately 85% conversion of α-zearalenol to α-zearalenol-14-sulfate in PDB medium, whereas glucoside conjugates formed in Czapek-Dox broth are produced at significantly lower yields (below 5%).
Purification and Verification
Post-synthesis, α-zearalenol-d7 requires purification to achieve the high purity necessary for analytical standards. Purification is typically done by:
- Semi-preparative High-Performance Liquid Chromatography (HPLC):
Utilizes a gradient elution system with ammonium formate and formic acid in water and acetonitrile to separate α-zearalenol-d7 from impurities and by-products. - Solid Phase Extraction (SPE):
Pre-concentration and cleanup using polymeric sorbents (styrene divinylbenzene) to bind and elute the target compound selectively.
Verification of deuterium incorporation and purity is conducted using:
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
Confirms the molecular weight increase consistent with seven deuterium atoms and assesses purity. - Nuclear Magnetic Resonance (NMR) Spectroscopy:
Provides structural confirmation and verifies the position and extent of deuterium labeling.
Analytical Data and Reaction Conditions
| Step | Conditions/Details | Outcome/Yield |
|---|---|---|
| Catalytic deuteration | Pd/C catalyst, D2 gas, controlled temperature and pressure | Selective incorporation of 7 D atoms |
| Fungal incubation in PDB | Cunninghamella elegans, 27°C, 200 rpm shaking, 2 weeks | ~85% conversion to α-zearalenol-14-sulfate |
| Fungal incubation in Czapek-Dox | Cunninghamella elegans, same conditions as PDB but sulfate-free | <5% conversion to glucosides |
| SPE pre-concentration | Strata™-X polymeric sorbent, elution with suitable solvents | Effective cleanup and concentration |
| Semi-preparative HPLC | Gradient elution with ammonium formate/formic acid in water/acetonitrile | High purity α-zearalenol-d7 |
| Verification | LC-MS/MS and NMR | Confirmation of deuterium labeling and purity |
Chemical Reactions Analysis
Types of Reactions: : a-Zearalenol-d7 undergoes various chemical reactions, including:
Oxidation: Conversion to zearalenone or other oxidized metabolites.
Reduction: Formation of reduced metabolites such as a-zearalanol.
Substitution: Reactions involving the replacement of functional groups
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Various nucleophiles under appropriate conditions
Major Products
Oxidation: Zearalenone and other oxidized derivatives.
Reduction: a-Zearalanol and related compounds.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
a-Zearalenol-d7 is widely used in scientific research, including:
Chemistry: Studying the metabolic pathways and chemical properties of mycotoxins.
Biology: Investigating the biological effects of estrogenic mycotoxins on various organisms.
Medicine: Researching the toxicological effects and potential therapeutic applications of mycotoxins.
Industry: Monitoring and controlling mycotoxin contamination in food and feed products
Mechanism of Action
a-Zearalenol-d7 exerts its effects by binding to estrogen receptors, mimicking the action of natural estrogens. This binding can lead to various physiological responses, including alterations in gene expression and cellular function. The molecular targets and pathways involved include estrogen receptor-mediated signaling pathways, which can influence reproductive and developmental processes .
Comparison with Similar Compounds
Table 1: Key Structural and Analytical Properties
Key Differences:
This contrasts with non-deuterated analogs like α-ZEL and β-ZEL, which are indistinguishable from endogenous metabolites without high-resolution instruments .
Toxicity Profile: α-ZEL exhibits significantly higher estrogenic activity than ZEN and β-ZEL. In vitro studies on human Caco-2 cells demonstrated that α-ZEL induces cell death at lower concentrations (IC₅₀ = 10 μM) compared to β-ZEL (IC₅₀ = 20 μM) .
Analytical Utility: Deuterated compounds like α-Zearalenol-d7 and Zymostenol-d7 are critical for overcoming matrix effects in LC-MS/MS. For example, α-Zearalenol-d7 achieves recovery rates >95% in grain samples, outperforming non-deuterated standards affected by ion suppression .
Metabolic and Environmental Stability
- α-ZEL vs. β-ZEL : The α-isomer is more resistant to enzymatic degradation due to its stereochemistry, leading to prolonged biological half-life and bioaccumulation risks .
- ZEN vs. Metabolites : ZEN is rapidly metabolized to α-ZEL and β-ZEL in vivo, but α-ZEL’s stability amplifies its endocrine-disrupting effects .
- Role of Deuterium: While α-Zearalenol-d7 mirrors α-ZEL’s stability, its deuterium labeling prevents metabolic interconversion, making it ideal for tracing α-ZEL kinetics in pharmacokinetic studies .
Regulatory and Handling Considerations
- Regulatory Status: ZEN and its metabolites are regulated in food (e.g., EU limits: 20–100 μg/kg for cereals), necessitating reliable detection via deuterated standards like α-Zearalenol-d7 .
Q & A
Q. What analytical methods are most effective for detecting α-Zearalenol-d7 in biological samples?
α-Zearalenol-d7 is typically quantified using ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) due to its high sensitivity and specificity for low-concentration analytes in complex matrices like serum or urine . For example, Sun et al. (2019) validated a UPLC-MS/MS method for trace-level detection of zearalenone metabolites in human serum, achieving a limit of detection (LOD) of 0.01 ng/mL . Gas chromatography-mass spectrometry (GC-MS) is also employed, particularly for environmental samples, but requires derivatization to enhance volatility .
Q. How should researchers prepare food or environmental samples for α-Zearalenol-d7 analysis?
Sample preparation involves solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the compound from interfering substances. Dudziak (2011) optimized SPE using C18 cartridges for aqueous samples, achieving >85% recovery rates for zearalenone metabolites . For fatty matrices (e.g., animal tissue), a cleanup step with hexane is recommended to remove lipids .
Q. What are the critical parameters for validating α-Zearalenol-d7 quantification methods?
Key validation parameters include:
- Linearity : R² ≥ 0.99 over the expected concentration range.
- Recovery : 80–120% via spike-and-recovery experiments.
- Precision : Intra-day and inter-day relative standard deviation (RSD) < 15% .
- Matrix effects : Assessed by comparing analyte response in solvent vs. matrix-matched calibrants .
Advanced Research Questions
Q. How can researchers resolve discrepancies in α-Zearalenol-d7 recovery rates across different sample types?
Discrepancies often arise from matrix-specific interferences (e.g., proteins in serum, chlorophyll in plant extracts). To mitigate this:
- Use isotope dilution with α-Zearalenol-d7 as an internal standard to correct for matrix effects .
- Optimize extraction protocols: For example, enzymatic digestion (e.g., β-glucuronidase) improves recovery from conjugated metabolites in urine .
- Validate methods using certified reference materials (CRMs) or inter-laboratory comparisons .
Q. What experimental designs are optimal for studying α-Zearalenol-d7 metabolism in vivo?
- Dose-response studies : Administer graded doses of α-Zearalenol-d7 to model organisms and monitor metabolites in excreta or tissues over time .
- Stable isotope tracing : Use deuterated analogs (e.g., α-Zearalenol-d7) to track biotransformation pathways via high-resolution MS .
- Cross-species comparisons : Compare metabolic rates in rodents vs. humans to assess translational relevance .
Q. How should researchers address conflicting data on α-Zearalenol-d7’s estrogenic potency in vitro vs. in vivo?
- Assay standardization : Ensure consistent cell lines (e.g., MCF-7 for ERα activation) and exposure durations .
- Pharmacokinetic modeling : Incorporate absorption, distribution, and excretion data to reconcile in vitro EC50 values with in vivo NOAELs (no-observed-adverse-effect levels) .
- Meta-analysis : Systematically review existing studies to identify confounding variables (e.g., solvent carriers, serum content in cell media) .
Methodological Challenges and Solutions
Q. What strategies improve the sensitivity of α-Zearalenol-d7 detection in low-abundance samples?
- Pre-concentration : Use SPE cartridges with hydrophilic-lipophilic balance (HLB) sorbents to enrich analytes .
- Derivatization : Enhance MS ionization efficiency by derivatizing α-Zearalenol-d7 with dansyl chloride or other charged tags .
- High-field asymmetric waveform ion mobility spectrometry (FAIMS) : Reduces chemical noise in complex matrices .
Q. How can researchers validate the specificity of α-Zearalenol-d7 antibodies in immunoassays?
- Cross-reactivity testing : Evaluate antibodies against structural analogs (e.g., β-zearalenol, zearalenone) to ensure <5% cross-reactivity .
- Competitive ELISA : Use α-Zearalenol-d7 as a competing antigen to confirm binding specificity .
- Mass spectrometric confirmation : Correlate immunoassay results with UPLC-MS/MS data to rule out false positives .
Data Interpretation and Reporting
Q. How should researchers statistically analyze α-Zearalenol-d7 exposure data with non-normal distributions?
Q. What frameworks guide the formulation of hypothesis-driven research questions for α-Zearalenol-d7 studies?
Q. Tables for Quick Reference
| Extraction Method Comparison | SPE | LLE |
|---|---|---|
| Recovery (%) | 85–92 | 78–88 |
| Matrix Compatibility | Aqueous | Fatty |
| Time per Sample | 30 min | 45 min |
| Key MS Parameters for α-Zearalenol-d7 |
|---|
| Ionization Mode: ESI⁻ |
| Precursor Ion: m/z 321.1 → 189.0 (MS/MS) |
| Collision Energy: 20 eV |
| Retention Time: 6.2 min (C18 column) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
